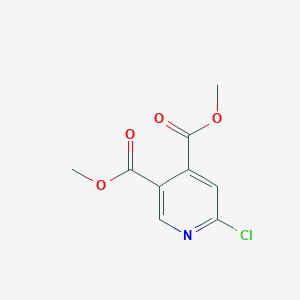

Dimethyl 6-chloropyridine-3,4-dicarboxylate

Description

BenchChem offers high-quality Dimethyl 6-chloropyridine-3,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 6-chloropyridine-3,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 6-chloropyridine-3,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-14-8(12)5-3-7(10)11-4-6(5)9(13)15-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWPCJMUZAKVFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Dimethyl 6-chloropyridine-3,4-dicarboxylate" synthesis from 3,4-bis(methoxycarbonyl)pyridine 1-oxide

An In-Depth Technical Guide to the Synthesis of Dimethyl 6-chloropyridine-3,4-dicarboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Dimethyl 6-chloropyridine-3,4-dicarboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The primary focus is on the targeted chlorination of 3,4-bis(methoxycarbonyl)pyridine 1-oxide, a common and effective synthetic route. This document elucidates the underlying reaction mechanisms, provides a detailed, field-tested experimental protocol, and discusses the critical parameters that ensure a successful and high-yielding synthesis. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this important transformation.

Introduction and Strategic Importance

Substituted chloropyridines are pivotal intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The chlorine atom serves as a versatile handle, enabling a wide range of subsequent functionalization reactions, most notably nucleophilic aromatic substitution (SNAr). Dimethyl 6-chloropyridine-3,4-dicarboxylate is a highly functionalized pyridine derivative whose strategic placement of chloro and dicarboxylate moieties makes it an attractive precursor for the development of novel therapeutic agents and functional materials.

The synthetic pathway discussed herein involves the transformation of a pyridine N-oxide into the corresponding 6-chloro derivative. This approach is often preferred over the direct chlorination of the parent pyridine due to the unique reactivity imparted by the N-oxide functionality. The N-oxide group activates the pyridine ring, specifically at the C2 and C6 positions, towards nucleophilic attack, a reactivity pattern that is otherwise difficult to achieve.[1][2][3]

Mechanistic Rationale: The Role of the N-Oxide

The conversion of 3,4-bis(methoxycarbonyl)pyridine 1-oxide to Dimethyl 6-chloropyridine-3,4-dicarboxylate is a classic example of deoxygenative chlorination.[1][4] The reaction typically employs a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). The mechanism, illustrated below, proceeds through several key steps.

Step 1: Activation of the N-Oxide The N-oxide oxygen atom, being nucleophilic, attacks the electrophilic phosphorus center of phosphoryl chloride. This forms a highly reactive pyridinium intermediate (an O-phosphoryl salt). This initial step is crucial as it transforms the oxygen of the N-oxide into an excellent leaving group.

Step 2: Nucleophilic Attack by Chloride The formation of the pyridinium intermediate significantly increases the electrophilicity of the pyridine ring, particularly at the C2 and C6 positions. A chloride ion (Cl⁻), generated from POCl₃, then acts as a nucleophile and attacks the C6 position. The C6 position is favored due to electronic activation and steric accessibility.

Step 3: Rearomatization The resulting intermediate undergoes elimination of the dichlorophosphate group and a proton from the C6 position to restore the aromaticity of the pyridine ring. This final step is thermodynamically driven and results in the formation of the stable 6-chloropyridine product.

Synthesis of the Starting Material

For a comprehensive understanding, the preparation of the starting material, 3,4-bis(methoxycarbonyl)pyridine 1-oxide, is briefly outlined. It is typically synthesized by the N-oxidation of the parent Dimethyl pyridine-3,4-dicarboxylate.

Protocol: N-Oxidation of Dimethyl pyridine-3,4-dicarboxylate

-

Dissolution: Dissolve Dimethyl pyridine-3,4-dicarboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Oxidant Addition: Cool the solution to 0 °C in an ice bath. Add m-chloroperoxybenzoic acid (m-CPBA) (approx. 1.2-1.5 eq) portion-wise, maintaining the temperature below 5 °C.[5]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate, followed by washing with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

-

Isolation: Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4-bis(methoxycarbonyl)pyridine 1-oxide, which can often be used in the next step without further purification.

Experimental Protocol: Synthesis of Dimethyl 6-chloropyridine-3,4-dicarboxylate

This section provides a detailed, step-by-step procedure for the chlorination reaction.

Safety Precaution: Phosphoryl chloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Molar Eq.) | Notes |

| 3,4-bis(methoxycarbonyl)pyridine 1-oxide | 227.18 | 1.0 | Starting material |

| Phosphoryl chloride (POCl₃) | 153.33 | 3.0 - 5.0 | Reagent and solvent; use in excess |

| Dichloromethane (DCM) | 84.93 | - | For extraction |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | For neutralization |

| Brine | - | - | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | For drying |

| Silica Gel (230-400 mesh) | - | - | For column chromatography |

| Ethyl Acetate / Hexanes | - | - | Eluent for chromatography |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3,4-bis(methoxycarbonyl)pyridine 1-oxide.

-

Reagent Addition: Carefully add phosphoryl chloride (POCl₃) to the flask. The reaction can be exothermic, so initial cooling in an ice bath may be necessary for larger-scale reactions.

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 2-4 hours. Monitor the reaction's progress using TLC (e.g., 30% Ethyl Acetate in Hexanes).

-

Quenching: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and will release HCl gas; ensure it is performed deep within the fume hood.

-

Neutralization: Once the exotherm has subsided, slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford Dimethyl 6-chloropyridine-3,4-dicarboxylate as a pure solid.

Product Characterization

The identity and purity of the final product, Dimethyl 6-chloropyridine-3,4-dicarboxylate, should be confirmed by standard analytical techniques.

| Property | Data |

| Chemical Formula | C₁₀H₈ClNO₄ |

| Molecular Weight | 245.63 g/mol |

| Appearance | Expected to be a white to off-white solid |

| CAS Number | 1189570-18-0[6] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.8 (s, 1H, H-2), ~8.2 (s, 1H, H-5), ~3.9 (s, 6H, 2xOCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~165, ~164, ~155, ~152, ~140, ~130, ~125, ~53 (2C) |

Note: NMR chemical shifts are approximate and may vary depending on the solvent and concentration.

Conclusion

The synthesis of Dimethyl 6-chloropyridine-3,4-dicarboxylate from its corresponding N-oxide via deoxygenative chlorination with phosphoryl chloride is an efficient and reliable method. The key to this transformation lies in the activation of the pyridine ring by the N-oxide functionality, which facilitates a regioselective nucleophilic attack by a chloride ion at the C6 position. The provided protocol, when executed with the appropriate safety measures, offers a robust pathway to this valuable chemical intermediate, enabling further exploration in drug discovery and materials science.

References

- From Pyridine-N-oxides to 2-Functionalized Pyridines through Pyridyl Phosphonium Salts: An Umpolung Strategy.Organic Letters - ACS Publications.

- Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution.Kimia.

- SUGGESTION OF UNEXPECTED SULFUR DIOXIDE MECHANISM FOR DEOXYGENATIONS OF PYRIDINE N-OXIDES WITH ALKANESULFONYL CHLORIDES AND TRIE.Semantic Scholar.

- Recent trends in the chemistry of pyridine N-oxides.arkat usa.

- Deoxygenative chlorination of pyridine N‐oxide.ResearchGate.

- Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines.Organic Letters - ACS Publications.

-

Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. Available at: [Link]

- dimethyl 6-chloropyridine-3,4-dicarboxylate | 1189570-18-0.ChemicalBook.

- CN115160220A - Synthesis process of pyridine-N-oxide.Google Patents.

- Synthesis of 2-substituted pyridines from pyridine N-oxides.Semantic Scholar.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 6. dimethyl 6-chloropyridine-3,4-dicarboxylate | 1189570-18-0 [chemicalbook.com]

An In-depth Technical Guide to Dimethyl 6-chloropyridine-3,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 6-chloropyridine-3,4-dicarboxylate (CAS No. 1189570-18-0) is a functionalized pyridine derivative of significant interest to the chemical and pharmaceutical industries.[1] As a substituted pyridine, it belongs to a class of heterocyclic compounds that are integral to the structure of numerous natural products, including vitamins and alkaloids, as well as a wide array of synthetic pharmaceuticals and agrochemicals.[2][3] The unique electronic properties conferred by the nitrogen atom, combined with the reactivity of the chloro and dicarboxylate substituents, make this molecule a versatile building block for the synthesis of more complex chemical entities.[4] This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, expected reactivity based on established chemical principles, and potential applications in research and development.

Table of Contents

-

Chemical and Physical Properties

-

Proposed Synthesis and Methodology

-

Chemical Reactivity and Mechanistic Insights

-

Potential Applications in Research and Development

-

Handling and Safety Considerations

-

References

Chemical and Physical Properties

A summary of the known and predicted properties of Dimethyl 6-chloropyridine-3,4-dicarboxylate is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 1189570-18-0 | [1] |

| Molecular Formula | C₉H₈ClNO₄ | [5] |

| Molecular Weight | 229.62 g/mol | [5] |

| IUPAC Name | Dimethyl 6-chloropyridine-3,4-dicarboxylate | [1] |

| Predicted LogP | 1.1314 | [5] |

| Predicted H-Bond Acceptors | 3 | [5] |

| Predicted H-Bond Donors | 0 | [5] |

| Predicted Rotatable Bonds | 4 | [5] |

Proposed Synthesis and Methodology

Proposed Synthetic Pathway: Fischer Esterification

The Fischer esterification is a classic and reliable method for the conversion of carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst.[7][8]

Diagram 1: Proposed Synthesis of Dimethyl 6-chloropyridine-3,4-dicarboxylate

A schematic of the proposed Fischer esterification route.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure and may require optimization for yield and purity.

-

Reaction Setup: To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloropyridine-3,4-dicarboxylic acid (1.0 eq).

-

Reagent Addition: Add an excess of anhydrous methanol (e.g., 20-30 eq) to the flask to serve as both the solvent and the esterifying agent.

-

Catalyst Introduction: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the pure Dimethyl 6-chloropyridine-3,4-dicarboxylate.

Chemical Reactivity and Mechanistic Insights

The reactivity of Dimethyl 6-chloropyridine-3,4-dicarboxylate is primarily dictated by the chloro substituent at the 6-position of the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, and this effect is particularly pronounced at the positions ortho and para to the nitrogen atom (C2/C6 and C4).[9] Consequently, the chlorine atom at the 6-position is highly susceptible to nucleophilic attack. This is in contrast to 3-chloropyridine, which is significantly less reactive towards nucleophiles.[10]

Diagram 2: Reactivity of Chloropyridines in SNAr

Relative reactivity of chloropyridine isomers in SNAr reactions.

Cross-Coupling Reactions

The C-Cl bond in Dimethyl 6-chloropyridine-3,4-dicarboxylate can also participate in various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the chloropyridine with an organoboron reagent.[11][12] It is a versatile method for introducing a wide range of aryl, heteroaryl, or alkyl groups at the 6-position. However, the presence of the pyridine nitrogen can sometimes lead to catalyst inhibition, necessitating careful selection of ligands and reaction conditions.[12][13]

-

Nickel-Catalyzed Coupling: Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions of chloropyridines with organometallic reagents like Grignard reagents or with other electrophiles such as alkyl bromides.[14][15]

Potential Applications in Research and Development

Given its structure, Dimethyl 6-chloropyridine-3,4-dicarboxylate is a promising starting material and intermediate in several areas of chemical research.

Medicinal Chemistry

Pyridine derivatives are a cornerstone of modern medicinal chemistry, with applications as antifungal, antibacterial, anticancer, and anti-inflammatory agents, among others.[16][17] The subject molecule can serve as a scaffold for the synthesis of novel bioactive compounds. The chloro group provides a handle for introducing diverse functionalities through nucleophilic substitution or cross-coupling, while the diester groups can be hydrolyzed to the dicarboxylic acid and further modified, for example, through amide bond formation.

Materials Science

Pyridine-dicarboxylic acids and their esters are utilized as ligands in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[18] These materials have applications in gas storage, catalysis, and sensing. The specific substitution pattern of Dimethyl 6-chloropyridine-3,4-dicarboxylate could lead to novel materials with unique structural and functional properties. Additionally, such compounds are being investigated as bio-based alternatives to petroleum-derived monomers for the synthesis of polyesters.[7]

Agrochemicals

Many commercial herbicides, insecticides, and fungicides contain a pyridine core. The functional handles on Dimethyl 6-chloropyridine-3,4-dicarboxylate allow for the systematic modification of its structure, which is a key strategy in the discovery of new and effective agrochemicals.

Handling and Safety Considerations

Specific safety data for Dimethyl 6-chloropyridine-3,4-dicarboxylate is not widely available. Therefore, it should be handled with the care appropriate for a novel chemical substance. Based on related compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

Inhalation/Contact: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Dimethyl 6-chloropyridine-3,4-dicarboxylate is a valuable, yet under-explored, chemical entity. Its strategic placement of reactive functional groups on the electron-deficient pyridine core makes it a highly attractive building block for the synthesis of a wide range of target molecules. While detailed experimental data for this specific compound is sparse, a robust understanding of its properties and reactivity can be inferred from the well-established chemistry of related pyridine derivatives. This guide provides a foundational understanding to aid researchers and developers in harnessing the synthetic potential of this promising molecule.

References

[14] Cobalt-catalyzed Cross-coupling Reaction of Chloropyridines with Grignard Reagents. (n.d.). Retrieved from [9] Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. (2025, May 4). Retrieved from [11] A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions - Benchchem. (n.d.). Retrieved from [10] Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions. - Vaia. (n.d.). Retrieved from [12] Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid - Benchchem. (n.d.). Retrieved from [15] Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC. (2015, January 1). Retrieved from [13] Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - RSC Publishing. (2021, October 11). Retrieved from [1] dimethyl 6-chloropyridine-3,4-dicarboxylate | 1189570-18-0 - ChemicalBook. (n.d.). Retrieved from [7] Diethyl Pyridine-3,4-dicarboxylate|Research Chemical - Benchchem. (n.d.). Retrieved from [2] Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry - Life Chemicals. (2021, October 12). Retrieved from [18] The syntheses, crystal structures, spectroscopic and thermal characterization of new pyridine-2,5-dicarboxylate compounds - ResearchGate. (n.d.). Retrieved from [16] Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20). Retrieved from [17] Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20). Retrieved from [4] Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. (2023, June 12). Retrieved from [3] Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. (2023, May 18). Retrieved from [5] 243835-70-3 | 6-Chloropyridine-3,4-dicarboxylic acid - ChemScene. (n.d.). Retrieved from [6] 6-Chloropyridine-3,4-dicarboxylic acid | CAS 243835-70-3 | SCBT. (n.d.). Retrieved from [8] Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved from

Sources

- 1. dimethyl 6-chloropyridine-3,4-dicarboxylate | 1189570-18-0 [chemicalbook.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 5. chemscene.com [chemscene.com]

- 6. 6-Chloropyridine-3,4-dicarboxylic acid | CAS 243835-70-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Diethyl Pyridine-3,4-dicarboxylate|Research Chemical [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 10. vaia.com [vaia.com]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04582B [pubs.rsc.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Comprehensive Spectroscopic Characterization and Analytical Workflows for Dimethyl 6-chloropyridine-3,4-dicarboxylate

Executive Summary & Structural Context

Dimethyl 6-chloropyridine-3,4-dicarboxylate (CAS: 1189570-18-0) is a highly functionalized heteroaromatic building block. Its unique substitution pattern—a basic pyridine nitrogen, a reactive aryl chloride, and two orthogonally addressable methyl ester groups—makes it an indispensable intermediate in modern medicinal chemistry. It is prominently featured in the synthesis of calcitonin gene-related peptide (CGRP) receptor antagonists for migraine therapies[1] and serves as a critical linker moiety in the development of cereblon-recruiting PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation[2].

To ensure the integrity of downstream syntheses, rigorous spectroscopic validation of this scaffold is paramount. This whitepaper provides an in-depth, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiling of Dimethyl 6-chloropyridine-3,4-dicarboxylate.

Spectroscopic Data Synthesis & Causal Interpretation

The physical behavior and spectroscopic signature of Dimethyl 6-chloropyridine-3,4-dicarboxylate are dictated by the competing electronic effects of its substituents. The electron-withdrawing nature of the pyridine nitrogen and the two ester groups severely depletes the electron density of the aromatic ring, while the chlorine atom at C-6 exerts a strong inductive withdrawal (-I) coupled with a weak resonance donation (+R).

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a non-coordinating, aprotic solvent like CDCl₃, the ¹H NMR spectrum of this compound is remarkably clean, featuring only two aromatic protons and two methoxy environments. The causality behind the chemical shifts is rooted in anisotropic deshielding and inductive effects.

Table 1: Expected ¹H NMR Assignments (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Causal Assignment & Electronic Environment |

| H-2 | ~8.90 | Singlet (s) | 1H | Highly deshielded due to the adjacent electronegative pyridine nitrogen and the anisotropic magnetic cone of the C3-carbonyl group. |

| H-5 | ~7.80 | Singlet (s) | 1H | Shielded relative to H-2. The +R (resonance) effect of the adjacent C6-chlorine atom partially offsets the electron-withdrawing nature of the ring. |

| C3-OCH₃ | ~3.95 | Singlet (s) | 3H | Methoxy protons of the C3 ester. |

| C4-OCH₃ | ~3.90 | Singlet (s) | 3H | Methoxy protons of the C4 ester. |

Table 2: Expected ¹³C NMR Assignments (100 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Causal Assignment |

| C=O (C3, C4) | ~165.0, 164.5 | Ester carbonyl carbons. Conjugation with the pyridine ring slightly shields these compared to isolated aliphatic esters. |

| C-6 | ~152.0 | Quaternary aromatic carbon attached to the highly electronegative Chlorine atom. |

| C-2 | ~151.0 | Aromatic CH directly adjacent to the pyridine Nitrogen. |

| C-4, C-3 | ~138.0, 125.0 | Quaternary aromatic carbons attached to the ester groups. |

| C-5 | ~123.0 | Aromatic CH adjacent to Chlorine. |

| OCH₃ | ~53.0, 52.8 | Aliphatic methoxy carbons. |

Mass Spectrometry (LC-MS / ESI+)

Electrospray ionization in positive mode (ESI+) is highly sensitive for this scaffold because the basic pyridine nitrogen readily accepts a proton in acidic mobile phases. The compound exhibits a protonated molecular ion

Crucially, the presence of a single chlorine atom provides a self-validating diagnostic feature: the natural isotopic abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%) results in a characteristic 3:1 isotopic cluster at

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups, specifically confirming that the carboxylic acids have been successfully converted to esters without degrading the heteroaromatic core.

Table 3: Key FT-IR (ATR) Vibrational Modes

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Diagnostic Significance |

| ~1730 | C=O Stretch | Strong | Confirms ester carbonyls; the frequency is slightly lowered due to conjugation with the pyridine |

| ~1580, 1550 | C=C, C=N Stretch | Medium | Characteristic skeletal breathing vibrations of the pyridine heteroaromatic ring. |

| ~1250, 1100 | C-O Stretch | Strong | Asymmetric and symmetric stretching of the ester alkoxy (C-O-C) bonds. |

| ~1050 | C-Cl Stretch | Medium | Confirms the integrity of the halogen-aromatic bond. |

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) standards, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an internal quality check.

Protocol 1: Synthesis and Sample Preparation (Esterification)

This protocol utilizes Trimethylsilyldiazomethane (TMSCHN₂) as a safer alternative to diazomethane for the esterification of 6-chloropyridine-3,4-dicarboxylic acid[3].

-

Reagent Solubilization : Dissolve 1.0 mmol of 6-chloropyridine-3,4-dicarboxylic acid in a 1:1 mixture of Methanol (5.0 mL) and Acetonitrile (5.0 mL). Causality: Methanol acts as both a co-solvent and a nucleophilic participant that reacts with the diazo intermediate to generate the active methylating species.

-

Base Addition : Add 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the carboxylic acids, accelerating the electrophilic attack on the diazo carbon without causing unwanted nucleophilic aromatic substitution at the C-6 chlorine position.

-

Methylation : Slowly add 2.0 mL of TMSCHN₂ (2M in hexanes) dropwise at room temperature.

-

Self-Validating Reaction Monitoring : Stir for 2 hours. Monitor the reaction via LC-MS. Validation Check: The reaction is complete when the starting material mass (

202) is entirely replaced by the product mass ( -

Workup : Quench with 30 mL of deionized water to destroy excess TMSCHN₂, extract with Ethyl Acetate (

mL), and concentrate under vacuum to yield the product as a yellow solid[2].

Protocol 2: NMR Acquisition Protocol

-

Sample Preparation : Dissolve 15 mg of the purified Dimethyl 6-chloropyridine-3,4-dicarboxylate in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is chosen because it is aprotic and non-coordinating, preventing solvent-induced hydrogen bonding that could artificially shift the pyridine proton signals.

-

¹H NMR Acquisition : Acquire at 400 MHz using 16 scans and a relaxation delay (D1) of 1.5 seconds.

-

¹³C NMR Acquisition : Acquire at 100 MHz using 1024 scans with composite pulse decoupling (CPD) to remove proton-carbon spin-spin splitting, yielding sharp singlets for each carbon environment.

Workflow Visualizations

To synthesize the analytical logic, the following diagrams map the characterization workflow and the mass spectrometric behavior of the compound.

Fig 1. Multi-modal analytical workflow for the structural validation of the synthesized compound.

Fig 2. Proposed ESI+ mass spectrometric fragmentation pathway highlighting sequential neutral losses.

References

- WO2020249970A1 - Cgrp antagonist compounds Source: Google Patents URL

- WO2019199816A1 - Cereblon ligands and bifunctional compounds comprising the same Source: Google Patents URL

- EP 4385985 A1 - Heterocyclic derivative, and composition and pharmaceutical use thereof Source: European Patent Office URL

Sources

Technical Guide: Dimethyl 6-chloropyridine-3,4-dicarboxylate as a Building Block in Organic Synthesis

[1]

Executive Summary

Dimethyl 6-chloropyridine-3,4-dicarboxylate (CAS: 1189570-18-0) represents a high-value "orthogonally reactive" scaffold in medicinal chemistry.[1] Unlike simple chloropyridines, this molecule possesses three distinct reactive sites—an electrophilic chlorine at C6 and two chemically differentiable methyl esters at C3 and C4. This tri-functional nature allows for the rapid assembly of fused heterocyclic systems, including 1,6-naphthyridines , pyrido[3,4-d]pyridazines , and pyrido[3,4-d]pyrimidines , which are privileged structures in kinase inhibitor and HIF-prolyl hydroxylase (HIF-PH) inhibitor discovery.

This guide details the structural logic, regioselective manipulation, and experimental protocols for utilizing this building block in high-throughput lead optimization.

Technical Profile & Structural Logic

Identity & Properties[1][2]

-

IUPAC Name: Dimethyl 6-chloropyridine-3,4-dicarboxylate[1][2]

-

CAS Number: 1189570-18-0 (Ester); 243835-70-3 (Parent Acid)[1]

-

Molecular Formula:

-

Molecular Weight: 229.62 g/mol

-

Physical State: White to off-white solid[1]

-

Solubility: Soluble in DCM, EtOAc, DMSO; limited solubility in water.

The Reactivity Triad

The molecule's utility stems from electronic differentiation across the pyridine ring:

| Site | Functionality | Reactivity Profile | Mechanism |

| C6 | Chlorine | High | Activated for |

| C4 | Methyl Ester | Medium-High | Located para to the ring nitrogen. Resonance effects make this carbonyl more electrophilic than C3. |

| C3 | Methyl Ester | Medium | Located meta to the ring nitrogen. Less electrophilic; often requires stronger conditions or intramolecular assistance to react. |

Synthesis of the Core

While often purchased, the core is synthesized industrially via the Vilsmeier-Haack-like chlorination of 6-hydroxypyridine-3,4-dicarboxylic acid (Citrazinic acid analogues).[1]

General Route:

-

Precursor Assembly: Condensation of oxalacetate with cyanoacetamide derivatives yields the 6-hydroxy-3,4-dicarboxylate skeleton.[1]

-

Aromatization/Chlorination: Treatment with

(Phosphorus oxychloride) converts the C6-hydroxyl (tautomeric pyridone) to the C6-chloride. -

Esterification: Standard Fischer esterification (

) yields the dimethyl ester.

Key Transformations & Experimental Workflows

Displacement at C6

The C6-chlorine is highly labile. Nucleophilic aromatic substitution (

Chemo-selectivity Note: The reaction occurs exclusively at C6 without affecting the esters if the temperature is controlled (< 80°C).

Protocol A: General

with Primary Amines

-

Reagents: Dimethyl 6-chloropyridine-3,4-dicarboxylate (1.0 equiv), Amine (

, 1.1 equiv), DIPEA (2.0 equiv).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Solvent: Acetonitrile (MeCN) or THF.

-

Procedure:

-

Dissolve the pyridine core in MeCN (0.2 M).

-

Add DIPEA followed by the amine dropwise at 0°C.

-

Allow to warm to RT and stir for 4–12 hours.

-

Monitor: TLC/LCMS (Disappearance of Cl-SM, appearance of Product M+H).

-

Workup: Concentrate, redissolve in EtOAc, wash with brine, dry over

. -

Yield: Typically 85–95%.

-

Cyclization to Fused Heterocycles

The adjacent diesters at C3/C4 are ideal for condensation reactions to form bicyclic systems.

Pathway: Synthesis of Pyrido[3,4-d]pyridazines

Reacting the core with hydrazine hydrate yields the pyrido-pyridazine scaffold, a bioisostere of phthalazine.[1]

Regiochemistry: Hydrazine attacks the more electrophilic C4 ester first, followed by intramolecular cyclization onto C3.

Protocol B: Hydrazine Cyclization

-

Reagents: Core (1.0 equiv), Hydrazine monohydrate (2.5 equiv).

-

Solvent: Ethanol (EtOH).[3]

-

Procedure:

-

Suspend the core in EtOH (0.5 M).

-

Add hydrazine hydrate slowly at RT.

-

Heat to reflux (78°C) for 3 hours. A precipitate usually forms.

-

Cool to 0°C.

-

Isolation: Filter the solid, wash with cold EtOH and

. -

Product: 6-chloro-1,4-dihydropyrido[3,4-d]pyridazine-1,4-dione (requires tautomer confirmation via NMR).

-

Visualization of Reaction Pathways[5]

The following diagram illustrates the divergent synthesis capabilities starting from the core building block.

Figure 1: Divergent synthetic pathways. The C6-Cl allows for initial diversification, while the diester motif enables cyclization or selective hydrolysis.

Advanced Application: Regioselective Hydrolysis

For drug design, distinguishing between the C3 and C4 carboxylates is critical.

-

Principle: The C4 ester is conjugated to the pyridine nitrogen (para-position), rendering it more electron-deficient than the C3 ester (meta-position).[1]

-

Outcome: Controlled basic hydrolysis (1.0 equiv LiOH, 0°C) preferentially hydrolyzes the C4-ester , yielding the 3-methyl ester-4-carboxylic acid.[1]

-

Utility: This allows for the specific formation of amides at C4 while retaining the ester at C3 for later modification (e.g., reduction to an alcohol).

References

-

ChemicalBook. (2024). Dimethyl 6-chloropyridine-3,4-dicarboxylate Properties and Suppliers.[2][4][5]Link

-

Ling, Y., et al. (2021).[6][7] "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design." Drug Design, Development and Therapy, 15, 4289–4338. Link

-

Nair, V., et al. (2003). "Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate." Synthesis, 2003(12), 1895-1902. Link

-

BenchChem. (2025). Application Notes for 6-Chloropyrido[2,3-d]pyrimidine Derivatives. (Contextual reference for fused pyridine synthesis). Link

-

Sigma-Aldrich. (2024). Product Specification: 6-Chloropyridine-3,4-dicarboxylic acid.[2][4][8][9][10][11]Link

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. 5326-23-8|6-Chloronicotinic acid|BLD Pharm [bldpharm.com]

- 3. heteroletters.org [heteroletters.org]

- 4. 1224464-97-4|Methyl 6-chloro-4-methylnicotinate|BLD Pharm [bldpharm.com]

- 5. dimethyl 6-chloropyridine-3,4-dicarboxylate | 1189570-18-0 [chemicalbook.com]

- 6. elar.urfu.ru [elar.urfu.ru]

- 7. dovepress.com [dovepress.com]

- 8. 6-Chloropyridine-3,4-dicarboxylic acid | CAS 243835-70-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. chemscene.com [chemscene.com]

- 10. 23100-12-1|6-Chloronicotinaldehyde|BLD Pharm [bldpharm.com]

- 11. 951030-56-1 | 2-Chloro-5-methylisonicotinic acid | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

Dimethyl 6-chloropyridine-3,4-dicarboxylate: A Key Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 6-chloropyridine-3,4-dicarboxylate is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry and drug discovery. Its unique arrangement of a chloro-substituent and two ester groups on a pyridine core provides a versatile scaffold for the synthesis of complex molecular architectures. With the CAS Number 1189570-18-0, this compound serves as a pivotal intermediate in the development of innovative therapeutics, including Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for migraine treatment and Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This guide provides an in-depth analysis of its chemical properties, synthesis, commercial availability, and applications, offering valuable insights for researchers and drug development professionals.

Chemical Properties and Synthesis

The utility of Dimethyl 6-chloropyridine-3,4-dicarboxylate in organic synthesis is largely dictated by its distinct chemical features. The electron-withdrawing nature of the chlorine atom and the two ester groups significantly influences the reactivity of the pyridine ring, making it amenable to a variety of chemical transformations.

Table 1: Physicochemical Properties of Dimethyl 6-chloropyridine-3,4-dicarboxylate

| Property | Value |

| CAS Number | 1189570-18-0[1][2][3][4][5] |

| Molecular Formula | C₉H₈ClNO₄ |

| Molecular Weight | 230.62 g/mol |

| Appearance | Off-white to light yellow solid |

| Purity | Typically >95% |

A common synthetic route to Dimethyl 6-chloropyridine-3,4-dicarboxylate involves the treatment of 3,4-bis(methoxycarbonyl)pyridine 1-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃).[6][7] The N-oxide functionality is crucial in this transformation as it activates the pyridine ring towards electrophilic attack and directs the chlorination to the 6-position. The subsequent removal of the oxygen atom from the N-oxide yields the desired product.

Caption: Synthetic scheme for Dimethyl 6-chloropyridine-3,4-dicarboxylate.

The choice of phosphorus oxychloride as the chlorinating agent is effective for this transformation due to its ability to both chlorinate the pyridine ring and deoxygenate the N-oxide in a one-pot procedure. The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Commercial Availability and Suppliers

Dimethyl 6-chloropyridine-3,4-dicarboxylate is commercially available from a number of reputable chemical suppliers, facilitating its use in research and development. When sourcing this compound, it is imperative to consider the purity and the supplier's quality control measures, as impurities can have a significant impact on the outcome of subsequent synthetic steps.

Table 2: Commercial Suppliers of Dimethyl 6-chloropyridine-3,4-dicarboxylate

| Supplier | Catalog Number | Purity |

| Pharmalego | Not specified[1] | Research Grade |

| BLD Pharm | BD01425438[2][3] | 95+% |

| ChemicalBook | 1189570-18-0[4] | >95% |

| Accela ChemBio Inc. | Not specified[4] | Research Grade |

| Bide Pharmatech Ltd. | Not specified[4] | Research Grade |

| A2B Chem | Not specified[8] | 95%+ |

Applications in Drug Discovery and Development

The strategic placement of reactive sites on the Dimethyl 6-chloropyridine-3,4-dicarboxylate scaffold makes it an invaluable intermediate in the synthesis of complex, high-value pharmaceutical agents.

Case Study 1: Synthesis of CGRP Receptor Antagonists

Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide that plays a crucial role in the pathophysiology of migraine. The development of CGRP receptor antagonists has revolutionized migraine treatment. Dimethyl 6-chloropyridine-3,4-dicarboxylate serves as a key starting material in the synthesis of some of these antagonists.[6] The chloro-substituent can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functionalities, while the ester groups can be hydrolyzed and coupled with other fragments to build the final complex molecule.

Caption: Synthetic utility in CGRP antagonist development.

Case Study 2: Construction of PROTACs

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9] This technology has opened up new avenues for targeting proteins that have been traditionally considered "undruggable." Dimethyl 6-chloropyridine-3,4-dicarboxylate is utilized as a core scaffold in the construction of certain PROTACs.[10][11] The pyridine ring serves as a central linker to which a protein-targeting ligand and an E3 ligase-binding ligand are attached.

Caption: General structure of a PROTAC utilizing a pyridine core.

Experimental Protocols

The following is a representative experimental protocol for a reaction involving Dimethyl 6-chloropyridine-3,4-dicarboxylate, based on procedures described in the patent literature.[10][11]

Nucleophilic Aromatic Substitution with a Piperazine Derivative

-

Reagents and Materials:

-

Dimethyl 6-chloropyridine-3,4-dicarboxylate (1.0 equiv)

-

tert-butyl piperazine-1-carboxylate (2.0 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (4.0 equiv)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a round-bottom flask, add Dimethyl 6-chloropyridine-3,4-dicarboxylate (1.0 equiv), tert-butyl piperazine-1-carboxylate (2.0 equiv), and N,N-Diisopropylethylamine (4.0 equiv).

-

Add N,N-Dimethylformamide to dissolve the reactants.

-

Heat the reaction mixture to 100°C and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

-

This self-validating protocol includes clear steps for reaction setup, monitoring, work-up, and purification, ensuring reproducibility.

Safety, Handling, and Storage

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.[16]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Dimethyl 6-chloropyridine-3,4-dicarboxylate has established itself as a valuable and versatile building block in the field of drug discovery. Its commercial availability and well-defined reactivity provide medicinal chemists with a powerful tool for the synthesis of complex and biologically active molecules. As research into novel therapeutic modalities such as CGRP antagonists and PROTACs continues to expand, the demand for such strategically functionalized heterocyclic intermediates is expected to grow, further solidifying the importance of Dimethyl 6-chloropyridine-3,4-dicarboxylate in the development of next-generation medicines.

References

- Pharmalego. Pyridine Intermediates Building Blocks | Manufacturer and Supplier.

- Google Patents. WO2020249970A1 - Cgrp antagonist compounds.

- BLD Pharm. 5326-23-8|6-Chloronicotinic acid.

- BLD Pharm.

- ChemicalBook.

- Fisher Scientific.

- ChemBuyersGuide.com, Inc.

- MilliporeSigma.

- Google P

- CymitQuimica.

- Thermo Fisher Scientific.

- Fisher Scientific.

- TCI Chemicals.

- A2B Chem.

- European Patent Office. HETEROCYCLIC DERIVATIVE, AND COMPOSITION AND PHARMACEUTICAL USE THEREOF - EP 4385985 A1.

- Google Patents. WO2019199816A1 - Cereblon ligands and bifunctional compounds comprising the same.

- Google Patents. CA3095912A1 - Cereblon ligands and bifunctional compounds comprising the same.

Sources

- 1. Pyridine Intermediates Building Blocks | Manufacturer and Supplier - Pharmalego [pharmalego.com]

- 2. 5326-23-8|6-Chloronicotinic acid|BLD Pharm [bldpharm.com]

- 3. 1224464-97-4|Methyl 6-chloro-4-methylnicotinate|BLD Pharm [bldpharm.com]

- 4. dimethyl 6-chloropyridine-3,4-dicarboxylate | 1189570-18-0 [chemicalbook.com]

- 5. Dimethyl 6-chloropyridine-3,4-dicarboxylate | 1189570-18-0 [sigmaaldrich.com]

- 6. WO2020249970A1 - Cgrp antagonist compounds - Google Patents [patents.google.com]

- 7. WO2018211275A1 - Compounds - Google Patents [patents.google.com]

- 8. calpaclab.com [calpaclab.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. WO2019199816A1 - Cereblon ligands and bifunctional compounds comprising the same - Google Patents [patents.google.com]

- 11. CA3095912A1 - Cereblon ligands and bifunctional compounds comprising the same - Google Patents [patents.google.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

Hydrolysis of the ester groups in "Dimethyl 6-chloropyridine-3,4-dicarboxylate"

An In-Depth Technical Guide to the Hydrolysis of Dimethyl 6-chloropyridine-3,4-dicarboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The hydrolysis of the diester, Dimethyl 6-chloropyridine-3,4-dicarboxylate, to its corresponding dicarboxylic acid, 6-chloropyridine-3,4-dicarboxylic acid, is a fundamental transformation in synthetic organic chemistry. This reaction is pivotal for the generation of versatile building blocks used in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive examination of the core principles governing this hydrolysis, detailing the mechanistic underpinnings of both acid- and base-catalyzed pathways. It offers field-tested experimental protocols, analytical monitoring techniques, and troubleshooting strategies to empower researchers with the practical knowledge required for successful and reproducible synthesis.

Introduction: The Strategic Importance of Pyridine Dicarboxylic Acids

Substituted pyridine dicarboxylic acids are a class of compounds of significant interest in medicinal chemistry and materials science. Their rigid, planar structure and the presence of multiple coordination sites (the nitrogen atom and two carboxyl groups) make them exceptional scaffolds for designing enzyme inhibitors, metal-organic frameworks (MOFs), and specialized polymers. 6-Chloropyridine-3,4-dicarboxylic acid, the product of the hydrolysis of Dimethyl 6-chloropyridine-3,4-dicarboxylate, serves as a crucial intermediate, allowing for further functionalization at the chloro-position or through reactions involving the carboxylic acid moieties.

Mastery of the hydrolysis of its dimethyl ester precursor is therefore a critical first step in many synthetic routes. The choice of hydrolytic conditions—acidic versus basic—is not trivial and can significantly impact yield, purity, and the potential for side reactions. This document serves as a senior-level guide to navigating this transformation with precision.

Reactant and Product Overview

A clear understanding of the physical and chemical properties of both the starting material and the target product is essential for planning the synthesis and purification.

| Property | Dimethyl 6-chloropyridine-3,4-dicarboxylate | 6-Chloropyridine-3,4-dicarboxylic acid |

| Chemical Structure | (See Figure 1) | (See Figure 1) |

| CAS Number | 1189570-18-0[1] | 243835-70-3[2][3] |

| Molecular Formula | C₉H₈ClNO₄ | C₇H₄ClNO₄[2][3] |

| Molecular Weight | 229.62 g/mol | 201.56 g/mol [2][3] |

| Physical Form | Solid | Solid |

Figure 1: Chemical Structures

Caption: Reaction scheme for the hydrolysis of the starting ester to the target dicarboxylic acid.

Mechanistic Pathways of Ester Hydrolysis

The conversion of an ester to a carboxylic acid can be effectively achieved under either basic (saponification) or acidic conditions. The choice of method depends on the overall stability of the substrate and the desired workup procedure. For most standard esters, including the topic of this guide, both methods are viable, but they proceed via distinct mechanisms.[4]

Base-Promoted Hydrolysis (Saponification)

The most common and often most efficient method for this transformation is base-promoted hydrolysis, a process known as saponification. It follows the BAC2 (Base-promoted, Acyl-oxygen cleavage, bimolecular) mechanism.[4][5] This reaction is technically "base-promoted" rather than "base-catalyzed" because the hydroxide ion is a reactant and is consumed in the process, requiring at least a stoichiometric amount of base per ester group.[5]

The BAC2 Mechanism involves three key steps:

-

Nucleophilic Attack: A hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester group. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate.

-

Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed, leading to the expulsion of the methoxide ion (⁻OCH₃) as the leaving group.

-

Acid-Base Reaction (Irreversible Step): The expelled methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and irreversible, forming a carboxylate salt and methanol. This final step is what drives the saponification reaction to completion. The final dicarboxylic acid is obtained by a subsequent acidic workup.

Figure 2: BAC2 Hydrolysis Mechanism

Caption: Key stages of the base-promoted BAC2 hydrolysis mechanism.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is an equilibrium-controlled process that follows the AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.[4] To ensure a high yield of the carboxylic acid, the reaction must be conducted with a large excess of water to shift the equilibrium towards the products, in accordance with Le Châtelier's principle.[5]

The AAC2 Mechanism involves several equilibrium steps:

-

Protonation of Carbonyl: The carbonyl oxygen of the ester is protonated by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.

-

Nucleophilic Attack by Water: A water molecule attacks the activated carbonyl carbon, forming a protonated tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking water molecule to one of the methoxy oxygen atoms. This converts the methoxy group into a good leaving group (methanol).

-

Elimination of Methanol: The tetrahedral intermediate collapses, reforming the C=O bond and eliminating a molecule of methanol.

-

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule or another base in the medium to regenerate the acid catalyst and yield the final carboxylic acid product.

Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the hydrolysis of Dimethyl 6-chloropyridine-3,4-dicarboxylate.

Figure 3: General Experimental Workflow

Caption: A generalized workflow for the hydrolysis, isolation, and analysis of the product.

Protocol 1: Base-Promoted Hydrolysis (Saponification)

This method is generally faster and proceeds to completion due to the irreversible deprotonation step.

Reagents and Equipment:

-

Dimethyl 6-chloropyridine-3,4-dicarboxylate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Deionized water

-

Concentrated Hydrochloric Acid (HCl)

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, filter funnel, pH paper.

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Dimethyl 6-chloropyridine-3,4-dicarboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio).

-

Addition of Base: Prepare a solution of NaOH (2.2-2.5 eq) in water and add it to the stirring ester solution. Using a slight excess of base ensures complete hydrolysis of both ester groups.

-

Reaction: Heat the mixture to reflux (typically 65-85°C, depending on the solvent ratio) and maintain it for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture, acidifying it, and extracting it with a small amount of ethyl acetate. Spot this against the starting material. The disappearance of the starting ester spot indicates completion.

-

Workup - Acidification: Once the reaction is complete, cool the flask to room temperature and then further in an ice bath. Slowly and carefully add concentrated HCl dropwise to the stirring solution to adjust the pH to approximately 1-2. This crucial step protonates the disodium carboxylate salt, causing the desired 6-chloropyridine-3,4-dicarboxylic acid to precipitate out of the aqueous solution.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid on the filter with cold deionized water to remove any inorganic salts (NaCl).

-

Drying: Dry the purified product under vacuum to a constant weight.

Causality and Trustworthiness:

-

The use of a co-solvent system (MeOH/water) ensures the solubility of both the organic ester and the inorganic base.

-

Refluxing accelerates the reaction rate, ensuring the hydrolysis completes in a reasonable timeframe.

-

Acidification is a critical self-validating step; the formation of a precipitate upon reaching a low pH is a strong indicator of successful product formation. Failure to precipitate may indicate an incomplete reaction or issues with product solubility.[6]

Protocol 2: Acid-Catalyzed Hydrolysis

This method avoids the use of a strong base, which can be advantageous if the molecule contains base-sensitive functional groups. However, it is an equilibrium process and may require longer reaction times.

Reagents and Equipment:

-

Dimethyl 6-chloropyridine-3,4-dicarboxylate

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Deionized water

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, filter funnel.

Step-by-Step Procedure:

-

Setup: In a round-bottom flask, suspend Dimethyl 6-chloropyridine-3,4-dicarboxylate (1.0 eq) in a large excess of aqueous acid (e.g., 6M HCl or 20% H₂SO₄).

-

Reaction: Heat the mixture to a vigorous reflux (100-110°C) and maintain for 12-24 hours. The extended time and high concentration of water are necessary to drive the equilibrium toward the products.[5]

-

Monitoring: Monitor the reaction periodically by TLC as described in the saponification protocol.

-

Workup and Isolation: Once the reaction is complete, cool the mixture slowly to room temperature, then in an ice bath. The dicarboxylic acid product, being less soluble in the cold acidic aqueous medium, should crystallize out.

-

Purification and Drying: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Analytical Characterization

Confirming the identity and purity of the final product, 6-chloropyridine-3,4-dicarboxylic acid, is paramount.

| Technique | Expected Observations |

| TLC | The product should have a significantly lower Rf value than the starting diester due to the high polarity of the two carboxylic acid groups. |

| ¹H NMR | Disappearance of the two methyl ester singlets (typically ~3.9-4.1 ppm). Appearance of a broad singlet for the two carboxylic acid protons (typically >10 ppm). The two aromatic protons on the pyridine ring will remain, with their chemical shifts slightly altered. |

| IR Spectroscopy | Appearance of a very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer). A strong C=O stretch around 1700-1725 cm⁻¹. Disappearance of the C-O ester stretch (~1100-1300 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak should correspond to the molecular weight of 6-chloropyridine-3,4-dicarboxylic acid (201.56 g/mol ). The isotopic pattern for one chlorine atom (M and M+2 peaks in ~3:1 ratio) should be observable. |

| Melting Point | A sharp melting point consistent with literature values indicates high purity. |

References

-

Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. Master Organic Chemistry. [Link]

-

Neuvonen, H. (1987). Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis. Journal of the Chemical Society, Perkin Transactions 2, 159-167. [Link]

-

Ester hydrolysis: Easy Introduction with 8 mechanisms. (2016, December 26). Chemistry Notes. [Link]

-

Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. (2022, November 1). Inorganic Chemistry - ACS Publications. [Link]

-

Chemistry of Esters. (2022, September 24). Chemistry LibreTexts. [Link]

-

How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017, September 19). ResearchGate. [Link]

-

Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019, April 14). MDPI. [Link]

-

A Simple, Modular Synthesis of Substituted Pyridines. (2008, May 9). ACS Publications. [Link]

- Process for the preparation of substituted pyridines. (1982).

-

Baral, R., Gunn, J. V., & Hartley, C. S. (2025). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. ChemRxiv. [Link]

-

Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in Cu Complexes. (2025, October 16). ResearchGate. [Link]

-

Saponification (Base Hydrolysis) of Organic Materials. (2009, July). Sessions Biogeochemistry Lab. [Link]

- Esterification of pyridine carboxylic acids. (1956).

-

Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. (N.d.). Semantic Scholar. [Link]

-

Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PMC. [Link]

Sources

- 1. dimethyl 6-chloropyridine-3,4-dicarboxylate | 1189570-18-0 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 6-Chloropyridine-3,4-dicarboxylic acid | CAS 243835-70-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. chemistnotes.com [chemistnotes.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

Dimethyl 6-Chloropyridine-3,4-Dicarboxylate: Advanced Ligand Design and Coordination Workflows

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

While Dimethyl 6-chloropyridine-3,4-dicarboxylate (CAS: 1189570-18-0) is predominantly recognized as a critical precursor for E3 ubiquitin ligase ligands in Proteolysis Targeting Chimeras (PROTACs)[1], its stereoelectronic topography makes it an exceptionally versatile scaffold in inorganic coordination chemistry. This whitepaper details the causality behind its coordination behavior, exploring its dual utility as a neutral chelator and as a thermodynamic precursor for robust Metal-Organic Frameworks (MOFs).

Structural and Electronic Profiling

The rational design of coordination complexes requires a deep understanding of the ligand’s electronic and steric environment. Dimethyl 6-chloropyridine-3,4-dicarboxylate presents three distinct functional domains:

-

The Pyridinic Core (

-donor / -

The 6-Chloro Substituent: The strong inductive electron-withdrawing effect (-I) of the chlorine atom lowers the

of the pyridine nitrogen, necessitating harder metal centers or specific pH conditions for stable coordination. Furthermore, its position ortho to the nitrogen introduces steric bulk that dictates the metal's bite angle. Crucially, the C-Cl bond is a prime vector for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling) to synthesize extended polydentate architectures, such as pyrazine-substituted derivatives[2]. -

The 3,4-Dimethyl Ester Moieties: These groups can participate in weak direct chelation (forming discrete neutral complexes) or undergo controlled in situ hydrolysis to yield 6-chloropyridine-3,4-dicarboxylic acid—a highly active, multidentate bridging ligand ideal for MOF construction[3][4].

Coordination Modalities and Assembly Pathways

The synthetic trajectory of the ligand is governed by the choice of reaction conditions, leading to two primary modalities: Kinetic Control (direct coordination) and Thermodynamic Control (in situ hydrolysis).

Fig 1: Synthetic divergence of the ligand into discrete complexes and MOFs.

Direct Coordination (Discrete Complexes)

When reacted under mild, anhydrous conditions, the intact ester coordinates to transition metals like Cu(II) and Ag(I). The steric bulk of the methyl groups prevents extensive polymerization, resulting in discrete complexes. For example, extended derivatives of this scaffold have demonstrated bidentate chelation via the pyridine nitrogen and adjacent heteroatoms, yielding complexes with potent biological efficacy[2].

In Situ Hydrolysis (Coordination Polymers)

Under solvothermal conditions in the presence of a base, the ester undergoes saponification. The resulting dicarboxylate acts as a multidentate linker. Pyridine-3,4-dicarboxylate derivatives have been shown to link Mn(II) ions into 2D layers, which are further pillared into 3D frameworks[3]. Similar strategies with Zn(II) and Co(II) have yielded materials with significant Non-Linear Optical (NLO) properties, exhibiting Second Harmonic Generation (SHG) efficiencies up to 5 times higher than potassium dihydrogen phosphate (KDP)[4].

Fig 2: Causality in the thermodynamic self-assembly of MOFs via in situ hydrolysis.

Self-Validating Experimental Protocols

Robust experimental design requires built-in analytical checkpoints. The following workflows ensure reaction fidelity through continuous validation.

Protocol A: Synthesis of a Discrete Cu(II) Complex via Direct Coordination

Objective: Isolate a kinetically stable

-

Solubilization: Dissolve 1.0 eq of Dimethyl 6-chloropyridine-3,4-dicarboxylate in anhydrous methanol (MeOH).

-

Causality: Anhydrous MeOH prevents premature ester hydrolysis while providing sufficient polarity to dissolve the metal salt.

-

-

Metal Addition: Slowly add 1.0 eq of

dissolved in MeOH dropwise under continuous stirring at 25°C. -

Validation Checkpoint 1 (Visual): Observe a distinct color shift from pale blue to deep green. This bathochromic shift in the d-d transition band confirms nitrogen coordination to the Cu(II) center.

-

Crystallization: Layer the solution with diethyl ether and incubate at 4°C for 48 hours.

-

Validation Checkpoint 2 (Spectroscopic): Isolate the crystals and perform FT-IR. Successful chelation will display a shift in the ester

stretching frequency from

Protocol B: Solvothermal Assembly of a 3D Zn(II) MOF via In Situ Hydrolysis

Objective: Generate a thermodynamically stable MOF using the hydrolyzed dicarboxylate form.

-

Precursor Mixing: Combine 1.0 eq of the ester, 2.0 eq of

, and 2.5 eq of NaOH in a Teflon-lined autoclave containing a 1:1 mixture of DMF and-

Causality: NaOH drives the in situ saponification. DMF acts as both a solvent and a templating agent for pore formation.

-

-

Thermal Programming: Heat the sealed autoclave to 120°C at a rate of 2°C/min, hold for 72 hours, and cool to room temperature at 1°C/min.

-

Validation Checkpoint 1 (NMR): Digest a sample of the washed crystals in DCl/DMSO-

. -

Validation Checkpoint 2 (Diffraction): Perform Powder X-Ray Diffraction (PXRD). The pattern must exhibit sharp peaks at low

angles (

Quantitative Data Summaries

To facilitate ligand selection and structural predictions, the following tables summarize key crystallographic and biological metrics associated with pyridine-3,4-dicarboxylate coordination systems.

Table 1: Structural and Crystallographic Metrics of Coordinated Complexes

| Ligand Variant | Metal Center | Primary Coordination Mode | Average M-N Bond (Å) | Average M-O Bond (Å) | Ref |

| Pyridine-3,4-dicarboxylate | Mn(II) | Bridging (N, O, O') | 2.126 – 2.221 | 2.134 | [3] |

| Pyridine-3,4-dicarboxylate | Zn(II) | 3D Network (Parallel) | ~2.05 | ~2.02 | [4] |

| Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate | Cu(II) | Bidentate (N, N') | 2.01 | N/A (Ester uncoordinated) | [2] |

| Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate | Ag(I) | Bidentate / Bridging | ~2.15 | N/A | [2] |

Table 2: Biological Efficacy of Extended Ligand Complexes

Note: Late-stage functionalization of the 6-chloro position allows for the synthesis of bioactive coordination complexes.

| Complex | Target Organism | Minimum Inhibitory Concentration (MIC) | Ref |

| Pseudomonas aeruginosa | 4.9 – 39.0 μM | [2] | |

| Staphylococcus aureus | 4.9 – 39.0 μM | [2] | |

| Candida albicans | 4.9 – 39.0 μM | [2] | |

| (py-2pz = Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate) |

References

- Diethyl Pyridine-3,4-dicarboxylate | Research Chemical - Benchchem BenchChem

- A polymeric Mn complex with mixed pyridine-3,4-dicarboxylate/4,4′-bipyridine ligands: Inorganic Chemistry Communic

- Design of metal-organic NLO materials: complexes derived from pyridine-3,4-dicarboxyl

- Copper(II) and silver(I) complexes with dimethyl 6-(pyrazine-2-yl)

Sources

- 1. benchchem.com [benchchem.com]

- 2. Copper(ii) and silver(i) complexes with dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate (py-2pz): the influence of the metal ion on the antimicrobial potential of the complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Design of metal-organic NLO materials: complexes derived from pyridine-3,4-dicarboxylate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Synthesis of AM2 Receptor Inhibitors via Dimethyl 6-chloropyridine-3,4-dicarboxylate

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic use of Dimethyl 6-chloropyridine-3,4-dicarboxylate (CAS: 1189570-18-0) as a pivotal scaffold in the synthesis of Adrenomedullin-2 (AM2) receptor inhibitors , a critical target in oncology (specifically pancreatic cancer) and vascular disorders.

Executive Summary

The Adrenomedullin-2 (AM2) receptor, also known as the Intermedin receptor (CLR/RAMP3 complex), has emerged as a high-value target for blocking tumor angiogenesis and proliferation, particularly in pancreatic ductal adenocarcinoma. High-affinity small molecule antagonists are required to disrupt the AM2 signaling axis.

Dimethyl 6-chloropyridine-3,4-dicarboxylate serves as an optimal "linchpin" intermediate. Its structure offers three orthogonal vectors for diversification:

-

C6-Position (Chlorine): Highly reactive to SNAr displacement, allowing the attachment of solubility-enhancing or receptor-binding "tail" moieties (e.g., azetidines, piperidines).

-

C3/C4-Positions (Diesters): Pre-positioned for cyclization into fused bicyclic cores (e.g., pyrrolo[3,4-c]pyridines, 1,6-naphthyridines) or conversion into distinct amide pharmacophores.

Chemical Foundation & Handling

| Property | Specification |

| IUPAC Name | Dimethyl 6-chloropyridine-3,4-dicarboxylate |

| CAS Number | 1189570-18-0 |

| Molecular Formula | C9H8ClNO4 |

| Molecular Weight | 229.62 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Sparingly soluble in hexanes |

| Storage | 2–8°C, under inert atmosphere (Ar/N2) |

Handling Precaution: The C6-chlorine is electrophilic. Avoid prolonged exposure to nucleophilic solvents (e.g., alcohols) without buffering, as transesterification or slow displacement may occur over time.

Synthetic Strategy & Mechanism

The synthesis of AM2 inhibitors from this scaffold typically follows a "Tail-First" or "Core-First" approach. The protocol below details the "Tail-First" strategy, which is favored for generating Structure-Activity Relationship (SAR) libraries.

Mechanistic Pathway[1][2][3][4]

-

Regioselective SNAr: The nitrogen of the pyridine ring renders the C6-chlorine electron-deficient. Nucleophilic attack by a secondary amine occurs readily at this position.

-

Electronic Activation: The electron-withdrawing ester groups at C3 and C4 further stabilize the Meisenheimer intermediate, accelerating the reaction rate compared to a simple chloropyridine.

-

Cyclization/Derivatization: The diester functionality is subsequently manipulated to form the "head" group of the inhibitor, often a fused lactam or imide that mimics the peptide ligand's binding motif.

Visualization: Synthetic Workflow

Caption: Logical flow for converting the chloropyridine diester into a bioactive AM2 inhibitor scaffold.

Detailed Experimental Protocol

Phase 1: C6-Functionalization (SNAr Displacement)

Objective: Install the hydrophobic/basic tail group (e.g., a substituted piperidine or azetidine) which often interacts with the solvent-exposed region of the AM2 receptor.

Reagents:

-

Dimethyl 6-chloropyridine-3,4-dicarboxylate (1.0 equiv)[1][2]

-

Amine Nucleophile (e.g., 3-fluoro-3-(piperidin-1-ylmethyl)azetidine) (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Acetonitrile (ACN) or DMF (anhydrous)

Procedure:

-

Setup: Charge a round-bottom flask with Dimethyl 6-chloropyridine-3,4-dicarboxylate (10.0 g, 43.5 mmol) and anhydrous ACN (100 mL).

-

Addition: Add DIPEA (19.0 mL, 109 mmol) followed by the Amine Nucleophile (47.9 mmol) in one portion.

-

Reaction: Heat the mixture to 80°C under nitrogen for 4–6 hours.

-

Checkpoint: Monitor by LC-MS.[3] The starting material (m/z ~230) should disappear, replaced by the product mass (M+H).

-

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Extraction: Dilute residue with EtOAc (200 mL) and wash with water (2 x 100 mL) and brine (100 mL).

-

Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

-

Yield Expectation: 85–95%.

-

Phase 2: Scaffold Cyclization (Example: Pyrrolopyridine Formation)

Objective: Convert the diester into a fused imide or lactam system to lock the conformation.

Reagents:

-

Intermediate from Phase 1 (1.0 equiv)[4]

-

Lithium Hydroxide (LiOH·H2O) (3.0 equiv)

-

Acetic Anhydride (Ac2O) or Urea (for imide formation)

Procedure:

-

Saponification: Dissolve the diester intermediate in THF/H2O (3:1). Add LiOH. Stir at RT for 2 hours until hydrolysis to the dicarboxylic acid is complete. Acidify to pH 3 with 1N HCl to precipitate the diacid. Filter and dry.[5][6]

-

Cyclization:

-

Method A (Imide): Reflux the diacid in Acetic Anhydride for 2 hours to form the anhydride, then treat with a primary amine (R-NH2) in acetic acid to form the cyclic imide.

-

Method B (Fused Pyrimidine): Treat the diester directly with an amidine or urea derivative in NaOEt/EtOH reflux to form a pyrido[3,4-d]pyrimidine-2,4-dione system.

-

Quality Control & Validation

To ensure the integrity of the synthesized AM2 inhibitor precursors, the following QC parameters must be met:

| Test | Acceptance Criteria | Method Note |

| Purity (HPLC) | > 98.0% (Area %) | C18 Column, ACN/H2O + 0.1% TFA gradient |

| Identity (1H NMR) | Conforms to structure | Verify loss of C6-Cl signal; integration of methyl esters (if present) |

| Residual Solvent | < 500 ppm (DMF/ACN) | Critical for biological assays to avoid cytotoxicity |

| Appearance | White/Off-white solid | Coloration often indicates oxidation of the pyridine nitrogen |

Troubleshooting Guide

-

Issue: Low yield in SNAr step.

-

Cause: Hydrolysis of the C6-Cl by adventitious water.

-

Solution: Ensure anhydrous solvents; increase DIPEA equivalents; switch solvent to DMF and increase temp to 90°C.